Dibutylcarbamic chloride

Organic synthesis Purification Distillation

Dibutylcarbamic chloride (CAS 13358-73-1), also designated N,N-dibutylcarbamoyl chloride, is a C9 dialkylcarbamoyl halide with the molecular formula C9H18ClNO and a molecular weight of 191.70 g/mol. This colorless liquid exhibits a boiling point of 257–260 °C (lit.), a density of 0.985 g/mL at 25 °C (lit.), a refractive index of n20/D 1.456 (lit.), and a flash point of 110 °C.

Molecular Formula C9H18ClNO
Molecular Weight 191.7 g/mol
CAS No. 13358-73-1
Cat. No. B077345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutylcarbamic chloride
CAS13358-73-1
Molecular FormulaC9H18ClNO
Molecular Weight191.7 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C(=O)Cl
InChIInChI=1S/C9H18ClNO/c1-3-5-7-11(9(10)12)8-6-4-2/h3-8H2,1-2H3
InChIKeyOSWBZCCZJXCOGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibutylcarbamic Chloride (CAS 13358-73-1) Physicochemical Profile and Industrial Procurement Context


Dibutylcarbamic chloride (CAS 13358-73-1), also designated N,N-dibutylcarbamoyl chloride, is a C9 dialkylcarbamoyl halide with the molecular formula C9H18ClNO and a molecular weight of 191.70 g/mol . This colorless liquid exhibits a boiling point of 257–260 °C (lit.), a density of 0.985 g/mL at 25 °C (lit.), a refractive index of n20/D 1.456 (lit.), and a flash point of 110 °C [1]. As an electrophilic carbamoylating reagent, dibutylcarbamic chloride is a reactive intermediate employed in organic synthesis for the preparation of N,N-disubstituted ureas, carbamates, and amides via nucleophilic substitution at the carbonyl carbon [2]. Procurable commercially at 97–98% purity from major suppliers, its longer n-butyl substituents distinguish it from shorter-chain analogs in terms of physical properties and steric profile [3].

Why N,N-Dibutylcarbamoyl Chloride Cannot Be Generically Substituted with Dimethyl or Diethyl Analogs


Within the dialkylcarbamoyl chloride family, simple interchange of the N-alkyl substituents is not chemically inconsequential. Systematic variation of the N-alkyl chain length from methyl to ethyl to n-butyl yields compounds with markedly different physical properties, including a boiling point range that spans from 167 °C for dimethylcarbamoyl chloride to 186 °C for diethylcarbamoyl chloride and 257–260 °C for the dibutyl derivative [1][2]. Density decreases progressively with increasing alkyl chain length (1.17 g/mL for dimethyl, 1.07 g/mL for diethyl, and 0.985 g/mL for dibutyl), reflecting reduced molecular packing efficiency [1][3]. Additionally, the N-alkyl substituents influence the electron-releasing capacity of the nitrogen atom, which modulates the electrophilicity of the carbonyl carbon and consequently affects solvolytic reactivity [4]. These physicochemical divergences translate into practical implications for reaction solvent selection, purification strategies, and downstream product properties, precluding indiscriminate substitution without re-optimization of experimental protocols.

Quantitative Differentiation Evidence: Dibutylcarbamic Chloride vs. Dimethyl and Diethyl Analogs


Boiling Point Elevation of Dibutylcarbamic Chloride Relative to Dimethyl and Diethyl Congeners

Dibutylcarbamic chloride exhibits a substantially higher boiling point than its shorter-chain N,N-dialkyl analogs. At atmospheric pressure, the boiling point is 257–260 °C, compared to 167 °C for dimethylcarbamoyl chloride and 186 °C for diethylcarbamoyl chloride [1][2][3]. This elevated boiling point reduces volatility and may simplify handling under ambient conditions, though it also imposes higher thermal requirements for distillation-based purification.

Organic synthesis Purification Distillation Physicochemical property

Reduced Density of Dibutylcarbamic Chloride Indicative of Lower Molecular Packing Efficiency

The density of dibutylcarbamic chloride is 0.985 g/mL at 25 °C, which is lower than that of dimethylcarbamoyl chloride (1.168 g/mL at 25 °C) and diethylcarbamoyl chloride (1.0712 g/cm³ at 20 °C) [1][2][3]. This progressive decrease in density with increasing N-alkyl chain length reflects less efficient molecular packing in the liquid state, consistent with the introduction of flexible n-butyl groups that disrupt intermolecular interactions.

Organic synthesis Physicochemical property Formulation

Electron-Releasing Effect of N-Alkyl Groups Modulates Solvolytic Reactivity

The kinetics and mechanism of solvolysis of N,N-dialkylcarbamoyl chlorides have been systematically studied. The pseudounimolecular rate constants for solvolysis are enhanced by the increase of the electron-releasing effects of N-alkyl groups, as well as by increasing solvent polarity [1]. While direct rate constant data for dibutylcarbamic chloride was not located in this search, the established trend indicates that the n-butyl substituent, being more electron-releasing than methyl or ethyl, would increase solvolytic reactivity compared to the dimethyl and diethyl analogs. Furthermore, increased steric bulk around the nitrogen atom can influence the stability and reactivity profile of the carbamoyl chloride .

Reaction kinetics Physical organic chemistry Solvolysis mechanism

Hydrophobic Character of Dialkylcarbamoyl Chloride Moiety Enables Distinct Material Applications

Dialkylcarbamoyl chloride (DACC) coatings exhibit pronounced hydrophobic properties that enable irreversible binding of microorganisms through hydrophobic interaction [1][2]. DACC-coated dressings have been evaluated in clinical and laboratory studies for anti-infective efficacy, with the hydrophobic layer trapping bacteria and removing them from the wound bed upon dressing change [3]. While the specific alkyl chain composition of commercial DACC coatings is not always fully disclosed, the fundamental hydrophobic character derives from the dialkylcarbamoyl moiety, and the longer n-butyl chains of dibutylcarbamic chloride would be expected to impart greater hydrophobicity than shorter-chain analogs [4]. Direct comparative data for dibutylcarbamic chloride versus dimethyl or diethyl analogs in antimicrobial coating applications were not located in this search.

Surface chemistry Hydrophobic interaction Antimicrobial material Wound dressing

Recommended Application Scenarios for Dibutylcarbamic Chloride Based on Differentiated Properties


Synthesis of Lipophilic Carbamates and Ureas for Medicinal Chemistry Lead Optimization

In medicinal chemistry programs where modulating log P is essential for ADME property optimization, dibutylcarbamic chloride serves as a reagent for installing a lipophilic N,N-dibutylcarbamoyl group. The longer n-butyl chains confer increased hydrophobicity relative to dimethyl or diethyl analogs [1], which may enhance membrane permeability or target binding in hydrophobic enzyme pockets. A documented example includes the preparation of 7-azaindole-1,3-dicarboxamide hydroxyethylamine derivatives exhibiting potent BACE-1 enzyme inhibition, where the dibutylcarbamoyl moiety contributed to the overall pharmacophore [2].

Preparation of Hydrophobic Surface Coatings via Covalent Immobilization

Dibutylcarbamic chloride can be employed as a reactive intermediate to functionalize surfaces with hydrophobic dialkylcarbamoyl groups. The dialkylcarbamoyl chloride (DACC) class is established in antimicrobial wound dressing technology, where the hydrophobic coating irreversibly binds bacteria through hydrophobic interactions [3]. The use of the dibutyl variant, with its longer alkyl chains, would be predicted to yield a coating with greater hydrophobicity than those derived from dimethyl or diethyl analogs [4], potentially enhancing microbial binding capacity in material science and biomedical device applications.

Synthesis of Bulky Protecting Groups for Sterically Demanding Substrates

In organic synthesis, carbamoyl chlorides are used to generate carbamate protecting groups for amines and alcohols . The N,N-dibutyl variant introduces greater steric bulk around the carbamate moiety compared to dimethyl or diethyl carbamates. This increased steric demand may be strategically employed to protect amines in crowded molecular environments or to direct regioselectivity in subsequent transformations, where the enhanced steric profile of the dibutyl group provides a tangible advantage over smaller N-alkyl substituents [5].

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